3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-
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Overview
Description
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- typically involves the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the butenone moiety. One common method involves the use of organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
β-Ionone-5,6-epoxide: Shares a similar bicyclic structure but differs in functional groups.
Trans-β-ionone-5,6-epoxide: Another epoxide derivative with a similar core structure.
(E)-5,6-Epoxy-β-ionone: An epoxide variant with different stereochemistry.
Uniqueness
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is unique due to its specific combination of a bicyclic core and a butenone moiety
Properties
CAS No. |
72727-67-4 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-7H2,1-2H3 |
InChI Key |
SVXXTRPQQQPJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC2CCC1C2)C(=O)C |
Origin of Product |
United States |
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